Tert-butyl 3-(4-chlorobutanamido)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

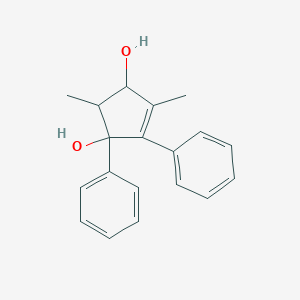

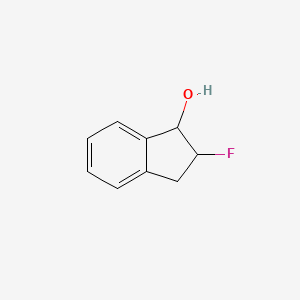

Tert-butyl 3-(4-chlorobutanamido)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H23ClN2O3 . It is primarily used for research purposes .

Molecular Structure Analysis

The molecular structure of Tert-butyl 3-(4-chlorobutanamido)pyrrolidine-1-carboxylate consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a carboxylate group and a chlorobutanamido group .Scientific Research Applications

Asymmetric Synthesis via Sulfinimines

Tert-butyl 3-(4-chlorobutanamido)pyrrolidine-1-carboxylate: can serve as a valuable chiral auxiliary in asymmetric synthesis. Specifically, it can be employed in the stereoselective synthesis of amines and their derivatives. Researchers have utilized enantiopure tert-butanesulfinamide (developed by Ellman and co-workers) as a gold standard for this purpose. By mediating asymmetric N-heterocycle synthesis via sulfinimines, this methodology provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds often mimic structural motifs found in natural products and therapeutically relevant molecules .

Key Intermediate for Biotin Synthesis

Tert-butyl 3-(4-chlorobutanamido)pyrrolidine-1-carboxylate: plays a crucial role in the synthesis of Biotin, a water-soluble vitamin. Biotin participates in essential metabolic cycles, including the catalytic fixation of carbon dioxide during the biosynthesis of fatty acids, sugars, and α-amino acids. The compound is synthesized from L-cystine and serves as a key intermediate in this process .

Intermediate for Biologically Active Compounds

This compound serves as an intermediate in the synthesis of biologically active molecules. For instance, it contributes to the preparation of crizotinib, a pharmaceutical agent used in cancer treatment. By incorporating Tert-butyl 3-(4-chlorobutanamido)pyrrolidine-1-carboxylate , researchers can access important building blocks for drug development .

Crystal Engineering Studies

Researchers have explored the crystalline properties of related compounds, such as 3,5-di-tert-butylsalicylideneaniline. These studies involve multiple polymorphs with distinct chromic behaviors. Understanding the crystal structures and properties of such compounds aids in materials science and drug formulation .

Precursor to Natural Products

Tert-butyl 3-(4-chlorobutanamido)pyrrolidine-1-carboxylate: serves as a potential precursor to biologically active natural products. Notably, it contributes to the synthesis of compounds like Indiacen A and Indiacen B. These molecules may have therapeutic applications and are of interest to medicinal chemists .

Functional Group Transformations

Researchers have explored the reactivity of the tert-butyl group in this compound. Functional group transformations involving tert-butyl moieties can lead to novel derivatives with altered properties. These investigations contribute to our understanding of chemical reactivity and synthetic strategies .

Safety And Hazards

properties

IUPAC Name |

tert-butyl 3-(4-chlorobutanoylamino)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)16-8-6-10(9-16)15-11(17)5-4-7-14/h10H,4-9H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBBQVSUSMRAJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)CCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(4-chlorobutanamido)pyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide](/img/structure/B2711683.png)

![3-(phenylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2711685.png)

![Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate;hydrochloride](/img/structure/B2711688.png)

![4-Chloro-3-{[(2,4-dichlorophenyl)methyl]sulfamoyl}benzoic acid](/img/structure/B2711691.png)

![N1-(1-hydroxybutan-2-yl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2711692.png)

![1-benzyl-N-(3-isopropoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2711693.png)

![4-(3,4-dimethoxyphenethyl)-2-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2711697.png)

![3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2711699.png)

![2-(ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2711702.png)